Benzo[b]thiophen-2-ylmethanamine
Overview
Description
Benzo[b]thiophen-2-ylmethanamine is an organosulfur compound with the molecular formula C9H9NS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Mechanism of Action
Target of Action
Benzo[b]thiophen-2-ylmethanamine is a complex compound with multiple potential targets. It has been found to have affinity towards the 5-HT1A serotonin receptors . Additionally, it has been suggested to have potential STING-agonistic activity , which plays a crucial role in the immune response .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. For instance, when interacting with the 5-HT1A serotonin receptors , it exhibits micromolar affinity, which could potentially influence neurological processes . In the case of STING , the compound can activate this protein, triggering downstream signaling pathways .
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant , indicating good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere to maintain its stability
Biochemical Analysis
Biochemical Properties
Benzo[b]thiophen-2-ylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with fungal enzymes, making it a potential antifungal agent . The compound’s interaction with antioxidant enzymes suggests its role in reducing oxidative stress by neutralizing free radicals .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts enzyme activity, leading to inhibited growth and proliferation. In fungal cells, it interferes with enzyme function, reducing fungal viability. In mammalian cells, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. It enhances the expression of antioxidant genes, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting cellular homeostasis. Additionally, this compound can activate certain signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its activity for extended periods. It can undergo degradation under certain conditions, leading to reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and continued inhibition of microbial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced microbial growth. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, the interaction of this compound with cytochrome P450 enzymes can lead to its biotransformation into metabolites with varying biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its bioavailability and overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can enhance the compound’s interaction with target enzymes and proteins, thereby modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-2-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of benzothiophene with formaldehyde and ammonia under acidic conditions. Another method includes the use of aryne intermediates, where benzothiophene is reacted with alkynyl sulfides in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted benzothiophene derivatives .
Scientific Research Applications
Benzo[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Benzo[b]thiophen-2-ylmethanamine can be compared with other benzothiophene derivatives, such as:
Sertaconazole: An antifungal agent used in pharmaceuticals.
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Uniqueness: What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
1-benzothiophen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYFWFHTABURGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285047 | |
Record name | benzo[b]thiophen-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-43-8 | |
Record name | Benzo[b]thiophene-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6314-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-2-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006314438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6314-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzo[b]thiophen-2-ylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-2-ylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzo[b]thiophene-2-methanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9FKN7348U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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